REACTION_SMILES
|
[CH3:29][CH2:30][OH:31].[F:1][c:2]1[cH:3][c:4]([N:8]2[C:9](=[O:25])[O:10][CH:11]([CH2:13][N:14]3[C:15](=[O:16])[c:17]4[c:18]([cH:19][cH:20][cH:21][cH:22]4)[C:23]3=[O:24])[CH2:12]2)[cH:5][cH:6][cH:7]1.[NH2:27][NH2:28].[OH2:26]>>[F:1][c:2]1[cH:3][c:4]([N:8]2[C:9](=[O:25])[O:10][CH:11]([CH2:13][NH2:14])[CH2:12]2)[cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
O=C1c2ccccc2C(=O)N1CC1CN(c2cccc(F)c2)C(=O)O1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1c2ccccc2C(=O)N1CC1CN(c2cccc(F)c2)C(=O)O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1CN(c2cccc(F)c2)C(=O)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:29][CH2:30][OH:31].[F:1][c:2]1[cH:3][c:4]([N:8]2[C:9](=[O:25])[O:10][CH:11]([CH2:13][N:14]3[C:15](=[O:16])[c:17]4[c:18]([cH:19][cH:20][cH:21][cH:22]4)[C:23]3=[O:24])[CH2:12]2)[cH:5][cH:6][cH:7]1.[NH2:27][NH2:28].[OH2:26]>>[F:1][c:2]1[cH:3][c:4]([N:8]2[C:9](=[O:25])[O:10][CH:11]([CH2:13][NH2:14])[CH2:12]2)[cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
O=C1c2ccccc2C(=O)N1CC1CN(c2cccc(F)c2)C(=O)O1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1c2ccccc2C(=O)N1CC1CN(c2cccc(F)c2)C(=O)O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1CN(c2cccc(F)c2)C(=O)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |